molecular formula C11H13FO B7792467 2,3'-Dimethyl-4'-fluoropropiophenone

2,3'-Dimethyl-4'-fluoropropiophenone

Cat. No.: B7792467
M. Wt: 180.22 g/mol
InChI Key: OXXFBNNMJSPJMW-UHFFFAOYSA-N
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Description

2,3’-Dimethyl-4’-fluoropropiophenone is an organic compound with the molecular formula C11H13FO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Dimethyl-4’-fluoropropiophenone typically involves the reaction of 2,3-dimethylfluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified through recrystallization or distillation to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of 2,3’-Dimethyl-4’-fluoropropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then subjected to various purification steps, including distillation and chromatography, to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3’-Dimethyl-4’-fluoropropiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3’-Dimethyl-4’-fluoropropiophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Dimethyl-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4’-fluoropropiophenone
  • 2,3-Dimethyl-4-fluorophenol
  • 2,3-Dimethyl-4-fluorobenzene

Uniqueness

2,3’-Dimethyl-4’-fluoropropiophenone is unique due to the presence of both methyl and fluorine substituents on the aromatic ring, which imparts distinct chemical and physical properties. This combination of substituents enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-7(2)11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXFBNNMJSPJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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